![molecular formula C6H4N4O2 B1404127 6-Nitro-1H-pyrazolo[4,3-B]pyridine CAS No. 1214900-79-4](/img/structure/B1404127.png)

6-Nitro-1H-pyrazolo[4,3-B]pyridine

Overview

Description

6-Nitro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a fused pyrazole-pyridine ring system that possesses a wide range of biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

-

Biomedical Applications

- Field : Biomedical Research

- Application : 1H-Pyrazolo[3,4-b]pyridines are used in the synthesis of various compounds with biomedical applications .

- Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Microwave-assisted Synthesis

-

Drug Discovery

- Field : Pharmacology

- Application : The chemical compound ‘5-nitro-1H-pyrazolo[3,4-b]pyridine’ is used in drug discovery.

- Method : Its unique properties make it suitable for synthesizing novel compounds.

- Results : It is extensively used in scientific research for exploring various applications, including drug discovery.

-

Antimicrobial and Antifungal Applications

- Field : Pharmacology

- Application : N-heterocycles, including pyrazolo[3,4-b]pyridines, have been used as drug candidates for antimicrobial and antifungal treatments .

- Method : These compounds are synthesized and tested against various microbial and fungal strains .

- Results : Some of these compounds have shown promising results in inhibiting the growth of these strains .

-

Treatment of Pulmonary Hypertension

- Field : Medical Chemistry

- Application : The drug riociguat (Adempas), which is a derivative of pyrazolo[3,4-b]pyridine, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

- Method : Riociguat stimulates soluble guanylate cyclase, which helps in the treatment of these conditions .

- Results : Riociguat has been found to be effective in treating these conditions .

-

PPARα Activation for Treating Dyslipidemia

- Field : Biochemistry

- Application : 1H-pyrazolo-[3,4-b]pyridine is used as a skeleton of PPARα agonists for treating dyslipidemia .

- Method : These compounds bind to the ligand-binding pocket of PPARα, inducing a conformational change that organizes the activation surface to accommodate a transcriptional coactivator .

- Results : This mechanism helps in the regulation of lipid and glucose metabolism, adipogenesis, and inflammation .

-

Anticancer Applications

- Field : Pharmacology

- Application : N-heterocycles, including pyrazolo[3,4-b]pyridines, have been used as drug candidates for cancer treatments .

- Method : These compounds are synthesized and tested against various cancer cell lines .

- Results : Some of these compounds have shown promising results in inhibiting the growth of these cancer cells .

-

Treatment of HIV

- Field : Virology

- Application : Pyrazolo[3,4-b]pyridines have been used in the development of drugs for HIV treatment .

- Method : These compounds are tested for their ability to inhibit the replication of the HIV virus .

- Results : Some of these compounds have shown potential in inhibiting HIV replication .

-

Treatment of Malaria

- Field : Parasitology

- Application : Pyrazolo[3,4-b]pyridines have been used in the development of antimalarial drugs .

- Method : These compounds are tested for their ability to inhibit the growth of the malaria parasite .

- Results : Some of these compounds have shown potential in inhibiting the growth of the malaria parasite .

properties

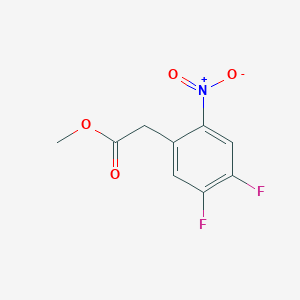

IUPAC Name |

6-nitro-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWPFTSMFSNMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1H-pyrazolo[4,3-B]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)

![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)